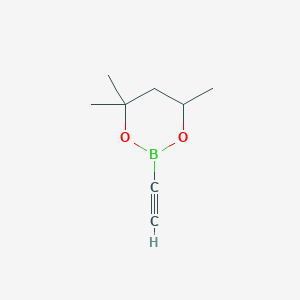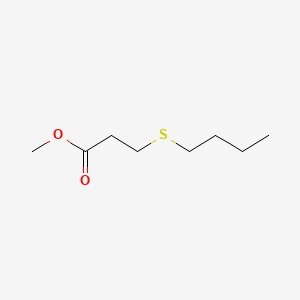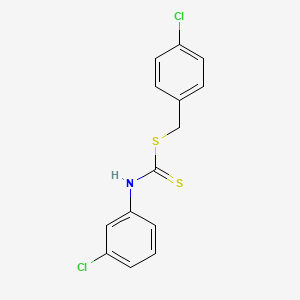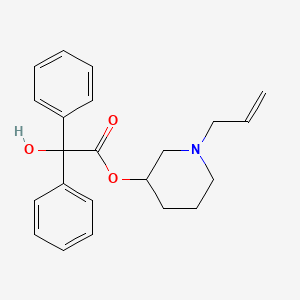
Dichloro-(2,3-dichlorophenyl)-diphenyl-lambda5-phosphane;titanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichloro-(2,3-dichlorophenyl)-diphenyl-lambda5-phosphane;titanium: is a complex organometallic compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This compound features a titanium center coordinated to a phosphane ligand, which is further substituted with dichloro and diphenyl groups. The presence of these substituents imparts distinct reactivity and stability to the compound, making it a subject of study in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dichloro-(2,3-dichlorophenyl)-diphenyl-lambda5-phosphane;titanium typically involves the reaction of titanium tetrachloride with a pre-formed phosphane ligand. The phosphane ligand, Dichloro-(2,3-dichlorophenyl)-diphenyl-lambda5-phosphane, can be synthesized through a multi-step process starting from 2,3-dichlorophenyl compounds. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and hydrolysis of the reactive intermediates.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product. Additionally, advanced purification techniques, such as recrystallization and chromatography, are employed to isolate the desired compound from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions: Dichloro-(2,3-dichlorophenyl)-diphenyl-lambda5-phosphane;titanium undergoes various types of chemical reactions, including:
Oxidation: The titanium center can be oxidized to higher oxidation states, leading to the formation of oxo or peroxo complexes.
Reduction: The compound can be reduced to lower oxidation states, which may involve the cleavage of the titanium-phosphane bond.
Substitution: Ligand exchange reactions can occur, where the dichloro or diphenyl groups are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Ligand exchange reactions often require the presence of coordinating solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield titanium oxo complexes, while reduction can produce titanium hydrides or lower-valent titanium species.
Scientific Research Applications
Chemistry: In chemistry, Dichloro-(2,3-dichlorophenyl)-diphenyl-lambda5-phosphane;titanium is studied for its catalytic properties. It serves as a catalyst in various organic transformations, including cross-coupling reactions and polymerization processes.
Biology: The compound’s potential biological activity is explored in medicinal chemistry. Researchers investigate its interactions with biological molecules and its potential as a therapeutic agent.
Medicine: In medicine, the compound is evaluated for its anticancer properties. Preliminary studies suggest that it may inhibit the growth of certain cancer cells by interfering with cellular processes.
Industry: In the industrial sector, the compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and electronic devices.
Mechanism of Action
The mechanism by which Dichloro-(2,3-dichlorophenyl)-diphenyl-lambda5-phosphane;titanium exerts its effects involves the coordination of the titanium center to various substrates. The phosphane ligand plays a crucial role in stabilizing the titanium center and facilitating its interactions with other molecules. The molecular targets and pathways involved depend on the specific application. For example, in catalysis, the compound may activate substrates through oxidative addition or reductive elimination mechanisms.
Comparison with Similar Compounds
- Dichloro-(2,3-dichlorophenyl)-diphenyl-lambda5-phosphane;palladium
- Dichloro-(2,3-dichlorophenyl)-diphenyl-lambda5-phosphane;platinum
- Dichloro-(2,3-dichlorophenyl)-diphenyl-lambda5-phosphane;nickel
Comparison: Compared to its palladium, platinum, and nickel analogs, Dichloro-(2,3-dichlorophenyl)-diphenyl-lambda5-phosphane;titanium exhibits unique reactivity due to the distinct electronic properties of titanium. Titanium’s lower electronegativity and larger atomic radius influence the compound’s stability and reactivity, making it suitable for specific applications that its analogs may not be as effective in.
Properties
CAS No. |
14318-97-9 |
|---|---|
Molecular Formula |
C18H13Cl4PTi |
Molecular Weight |
449.9 g/mol |
IUPAC Name |
dichloro-(2,3-dichlorophenyl)-diphenyl-λ5-phosphane;titanium |
InChI |
InChI=1S/C18H13Cl4P.Ti/c19-16-12-7-13-17(18(16)20)23(21,22,14-8-3-1-4-9-14)15-10-5-2-6-11-15;/h1-13H; |
InChI Key |
FARCCPJEOUYUPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)(C3=C(C(=CC=C3)Cl)Cl)(Cl)Cl.[Ti] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



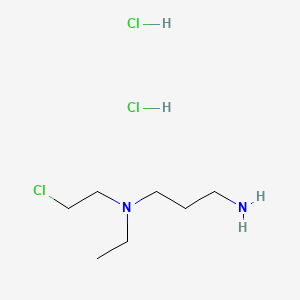
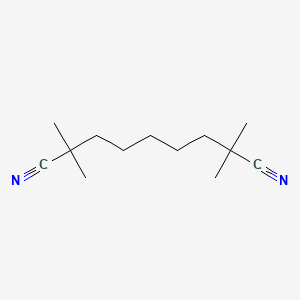
![1-phenylmethoxy-4-[(E)-2-(4-phenylmethoxyphenyl)ethenyl]benzene](/img/structure/B14719341.png)

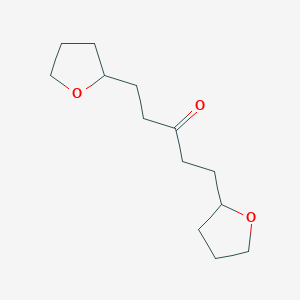
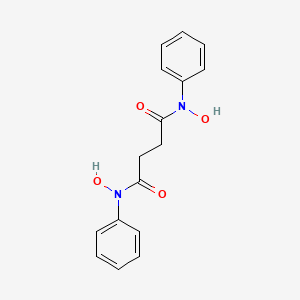
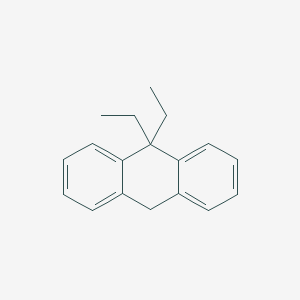
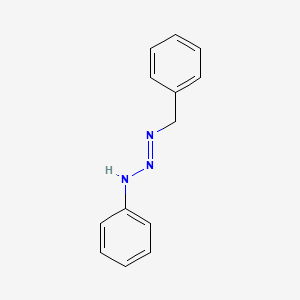
![3-[Bis(2-chloroethyl)amino]-4-methylbenzoyl chloride](/img/structure/B14719377.png)
